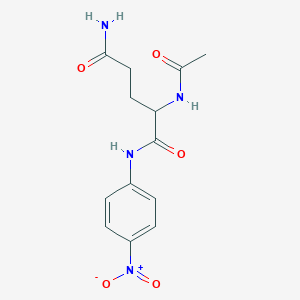
N-Acetyl-L-glutamine p-nitroanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-glutamine p-nitroanilide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of L-glutamine, an amino acid that plays a crucial role in cellular metabolism. The compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the glutamine molecule and a p-nitroanilide group attached to the carboxyl end.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-glutamine p-nitroanilide typically involves the acetylation of L-glutamine followed by the introduction of the p-nitroanilide group. The process can be summarized in the following steps:
Acetylation of L-glutamine: L-glutamine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-Acetyl-L-glutamine.
Introduction of p-nitroanilide group: The N-Acetyl-L-glutamine is then reacted with p-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-glutamine p-nitroanilide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-glutamine and p-nitroaniline.
Reduction: The nitro group in the p-nitroanilide moiety can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Reduction: Hydrogen gas, metal catalysts such as palladium or platinum.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products Formed
Hydrolysis: L-glutamine and p-nitroaniline.
Reduction: N-Acetyl-L-glutamine p-phenylenediamine.
Substitution: Various N-substituted derivatives of L-glutamine.
Scientific Research Applications
N-Acetyl-L-glutamine p-nitroanilide has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: Employed in cell culture studies to investigate the role of glutamine in cellular metabolism and signaling pathways.
Medicine: Potential therapeutic applications in treating conditions related to glutamine metabolism, such as cancer and neurodegenerative diseases.
Industry: Utilized in the production of biochemical reagents and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-Acetyl-L-glutamine p-nitroanilide involves its interaction with specific enzymes and cellular pathways. The compound is hydrolyzed by enzymes such as glutaminase to release L-glutamine and p-nitroaniline. L-glutamine then participates in various metabolic pathways, including the tricarboxylic acid (TCA) cycle and the synthesis of nucleotides and amino acids. The p-nitroaniline moiety can undergo further metabolic transformations, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
N-Acetyl-L-glutamine p-nitroanilide can be compared with other similar compounds such as:
N-Glutaryl-L-phenylalanine p-nitroanilide: Used as a substrate to determine chymotrypsin activity.
N-Acetyl-Ile-Glu-Pro-Asp-p-nitroanilide: Utilized to measure granzyme B activity.
γ-L-glutamyl-p-nitroanilide: Inhibits the ASCT2 transporter, limiting cancer cell growth.
The uniqueness of this compound lies in its specific interactions with glutamine-related enzymes and pathways, making it a valuable tool in studying glutamine metabolism and its implications in health and disease.
Properties
Molecular Formula |
C13H16N4O5 |
|---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
2-acetamido-N-(4-nitrophenyl)pentanediamide |
InChI |
InChI=1S/C13H16N4O5/c1-8(18)15-11(6-7-12(14)19)13(20)16-9-2-4-10(5-3-9)17(21)22/h2-5,11H,6-7H2,1H3,(H2,14,19)(H,15,18)(H,16,20) |
InChI Key |
WCUDNXGWFVHMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCC(=O)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















